molecular formula C₂₆H₃₂O₆ B1147284 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol CAS No. 176200-07-0

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol

Cat. No. B1147284
M. Wt: 440.53
InChI Key:
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Description

“1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol” is a type of carbohydrate derivative . It is a reliable reference material that meets strict industry standards . The molecular formula is C26H32O6 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 440.53 . Other physical and chemical properties, such as melting point or solubility, were not found in the search results.

Scientific Research Applications

Resolution and Derivatization Techniques

A significant area of research involves the resolution and derivatization of myo-inositol derivatives. An efficient method for the resolution of 1,2:4,5-di-O-isopropylidene-myo-inositol has been developed, highlighting the conversion of the diketal to diastereomeric 3,6-di-O-mandelates, which are valuable for synthesizing enantiomerically pure compounds (Sureshan et al., 2003). This method provides insights into the preparation of chiral diols, crucial for the synthesis of complex molecules.

Regioselective Reactions

Research on regioselective etherification of 1,2-O-isopropylidene-4,6-di-O-benzyl myo-inositol demonstrates the influence of O-alkylating agents on selectivity, offering a deeper understanding of steric and electronic effects in chemical reactions (Chengye et al., 2010). This study provides valuable information for designing selective synthetic pathways.

Kinetic Resolution

The kinetic resolution of myo-inositol derivatives using lipase B from Candida antarctica showcases an efficient methodology for obtaining enantiomerically enriched compounds, which are foundational for synthesizing inositol phosphates and their analogs (Cunha et al., 2010). This approach highlights the utility of biocatalysis in achieving high selectivity and efficiency in synthetic organic chemistry.

Conformational Studies

Conformational studies of myo-inositol derivatives reveal how the introduction of bulky silyl protections can influence the ring conformation, providing insights into the structure-activity relationships that are crucial for designing molecules with desired properties (Yamada et al., 2004). Understanding these conformational changes is essential for the synthesis and application of complex organic molecules.

Synthesis of Phosphatidylinositol

The synthesis of phosphatidylinositol using a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol derivatives underscores the importance of innovative synthetic methods in creating biologically relevant molecules (Watanabe et al., 2005). This research paves the way for the development of novel compounds with potential therapeutic applications.

properties

CAS RN

176200-07-0

Product Name

1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol

Molecular Formula

C₂₆H₃₂O₆

Molecular Weight

440.53

synonyms

1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol

Origin of Product

United States

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